Dehydrocholic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Introduction & Fundamental Properties

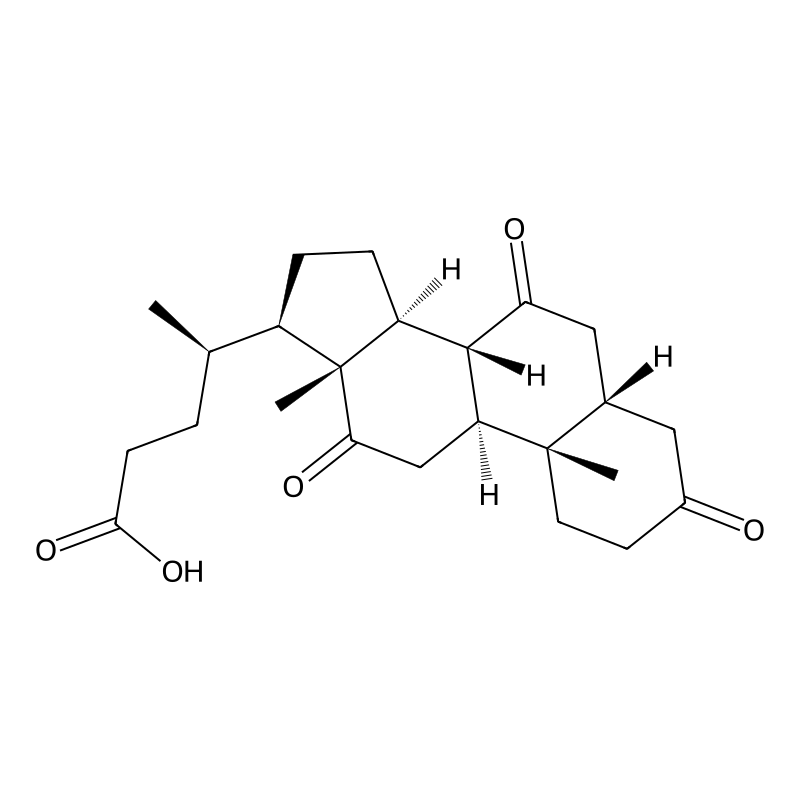

Dehydrocholic acid (DCA), a synthetic bile acid with the chemical name 3,7,12-trioxo-5β-cholan-24-oic acid (CAS 81-23-2), is primarily recognized as a hydrocholeretic agent that increases the volume of bile with a low specific gravity [1] [2]. It is an oxidation product of cholic acid, distinguished by its three ketone groups in place of the hydroxyl groups found in natural bile acids [1]. This structural modification significantly alters its physicochemical and pharmacological properties, making it a compound of sustained interest in pharmaceutical and chemical research.

The table below summarizes its core chemical and pharmacological identity:

| Property | Description |

|---|---|

| Chemical Formula | C₂₄H₃₄O₅ [1] |

| Molecular Weight | 402.53 g/mol [1] [3] |

| CAS Number | 81-23-2 [1] [3] |

| Modality | Small Molecule [1] |

| Primary Historical Use | Hydrocholeretic agent; stimulation of biliary lipid secretion [1] |

| Regulatory Status (US) | Not FDA-approved; available in other jurisdictions [1] |

Synthesis and Purification Methods

The synthesis of high-purity this compound is critical for its pharmaceutical application. Traditional and modern optimized methods are detailed below.

Traditional Oxidation of Cholic Acid

The classical preparation involves the oxidation of cholic acid. An early patent (US2651642A) describes a process using a chromic acid solution in the presence of sulfuric acid, followed by isolation using a water-immiscible solvent like a tertiary alcohol (e.g., tert-butanol) [4]. A key improvement in this process is the "back-extraction" of the crude product from an organic solvent into a dilute aqueous sodium hydroxide solution, which effectively separates DCA from colored impurities and unoxidized starting materials [4].

Modern, Efficient Synthesis

A more recent Chinese patent (CN103073610A) outlines an optimized, efficient synthesis method designed for industrial-scale production of high-purity DCA suitable for medicinal use [5]. The workflow involves a controlled oxidation using sodium hypochlorite as the primary oxidizing agent in an acetone-water solvent system, followed by a series of purification steps.

The following diagram illustrates this modern synthesis and purification workflow:

Key advantages of this modern protocol include the use of sodium hypochlorite, which is less hazardous than traditional chromic acid oxidants, and the incorporation of silica gel adsorption for superior purification, resulting in a high yield and purity exceeding 98% [5].

Pharmacological Profile and Mechanism of Action

This compound's primary pharmacological effect is hydrocholeresis—a significant increase in the volume of bile without a proportional increase in bile acid secretion [1] [2].

- Mechanism of Hydrocholeresis: Unlike natural bile acids, DCA lacks hydroxyl groups and therefore cannot form mixed micelles with phospholipids and cholesterol in bile. It is proposed that this deficiency, along with its ability to enhance the permeability of tight junctions in the canalicular membranes of hepatocytes, facilitates the osmotic movement of water and electrolytes from plasma into bile, thereby increasing bile flow [1].

- Metabolic Pathway: Upon intravenous administration, DCA undergoes rapid and sequential stereospecific reduction by liver enzymes before being conjugated with glycine or taurine and excreted in bile [1] [2]. The major metabolite identified in human studies is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, accounting for approximately 70% of the metabolites, with smaller amounts of monohydroxydiketoacid and cholic acid also formed [1] [2].

- Effect on Biliary Lipids: The secretion of endogenous biliary bile acids, phospholipids, and cholesterol is decreased following DCA administration, which is consistent with its inability to form micelles and thus support lipid secretion [1].

The following diagram summarizes the metabolism and primary pharmacological actions of DCA in the liver:

Research and Specialist Applications

Beyond its traditional use, DCA serves as a versatile tool and candidate in several advanced research areas.

Pharmaceutical Particle Engineering: The physical morphology of a drug substance profoundly impacts its performance. Controlled precipitation techniques can produce uniform DCA particles of distinct morphologies (e.g., needles or spherical aggregates of tiny rods) by adjusting solvent systems, surfactant type (e.g., Igepal CO-630 or hydroxypropyl cellulose), and process conditions [6]. This allows for the optimization of critical drug properties like dissolution rate and stability.

Therapeutic Application in Psoriasis: Clinical evidence suggests a link between bile acid deficiency and psoriasis. A Hungarian study reported that oral supplementation with this compound (2-3 Suprachol pills daily or 0.25 g of powder two to three times daily) for 1-6 weeks, alongside a specific diet, led to symptom alleviation in 78.8% of patients, with effects being more pronounced in the acute form of the disease [7]. The proposed mechanism involves bile acids detoxifying bacterial endotoxins in the intestine, preventing their translocation into the bloodstream and the subsequent release of inflammatory cytokines [7].

Chemical and Biochemical Tool:

- Chiral Host in Inclusion Resolution: this compound serves as a useful chiral host compound for the enantiomeric resolution of racemic guests like alkyl aryl sulfoxides, epoxides, and cyclic ketones via inclusion crystallization [7].

- Precursor for Bioconversion: DCA is used as a starting material in the production of other bile acids, such as chenodeoxycholic acid, via microbial bioconversion [3].

Experimental Protocols for Researchers

This section provides detailed methodologies for key experiments involving DCA.

Protocol 1: Preparation of Uniform DCA Particles via Solvent Shifting [6]

Objective: To generate uniform spherical particles of DCA composed of aggregated rods.

- Materials: this compound, Acetone (HPLC grade), Hydroxypropyl cellulose (HPC-SL), Purified Water.

- Procedure:

- Prepare a 0.1 M stock solution of DCA in acetone.

- Dissolve HPC-SL in purified water at 60°C to create a 1% w/v surfactant solution. Allow it to cool to room temperature.

- Under constant and vigorous agitation (e.g., using a magnetic stirrer at 1000 rpm), rapidly add 5 mL of the DCA stock solution to 20 mL of the 1% HPC-SL solution.

- Continue stirring for 1 hour to allow for complete solvent evaporation and particle formation.

- Collect the resulting spherical particles by centrifugation, wash with purified water, and air-dry.

- Characterization: Analyze particle size and morphology using Scanning Electron Microscopy (SEM). Spherical aggregates with a diameter of approximately 1-2 µm, composed of tiny primary rods, are characteristic of this method.

Protocol 2: Oxidation of Cholic Acid to DCA (Adapted from Patent) [5]

Objective: To synthesize high-purity this compound from cholic acid.

- Materials: Cholic acid, Sodium hypochlorite solution (effective Cl₂ ≥ 10%), Sulfuric Acid (H₂SO₄), Acetone, Sodium Hydroxide (NaOH), Silica Gel, Hydrochloric Acid (HCl).

- Procedure:

- Charge a reactor with cholic acid, acetone, and a controlled amount of water (approx. 10% v/v of acetone).

- Cool the mixture to 0-5°C in an ice bath.

- Slowly add sodium hypochlorite and sulfuric acid to the reaction mixture while maintaining the temperature below 5°C. Monitor the reaction by TLC.

- After the oxidation is complete (approx. 4-6 hours), concentrate the reaction mixture under reduced pressure to precipitate crude DCA.

- Acidify the slurry with concentrated HCl to pH 1-2, then filter and wash the crude solid with cold water.

- Dissolve the crude DCA in a sodium hydroxide solution. Add silica gel to this aqueous solution, stir, and filter to remove colored impurities.

- Acidify the clear filtrate with concentrated HCl to pH 2-3 to precipitate the pure product.

- Filter, wash the solid with purified water until the washings are neutral, and dry under vacuum to constant weight.

Conclusion and Future Perspectives

This compound remains a compelling molecule for scientific and industrial exploration. Its well-defined mechanism of hydrocholeresis, unique metabolic pathway, and versatile role as a pharmaceutical intermediate and research tool underscore its value. Future research directions may include:

- Novel Formulations: Exploring advanced drug delivery systems based on engineered DCA particles to enhance bioavailability or targeting [6].

- Expanded Therapeutic Applications: Further investigating its immunomodulatory potential and anti-inflammatory effects, particularly in light of the growing understanding of the gut-liver axis and the role of bile acids as signaling molecules [8].

- Green Chemistry in Synthesis: Continuing to refine synthetic pathways to improve atom economy, reduce environmental impact, and enhance scalability [5].

The ongoing study of this compound effectively bridges classical pharmacology with modern pharmaceutical and synthetic chemistry, offering continued opportunities for innovation in drug development and applied bioscience.

References

- 1. : Uses, Interactions, Dehydrocholic of Action acid Mechanism [go.drugbank.com]

- 2. Triketocholanoic (Dehydrocholic) Acid. Hepatic Metabolism ... [pubmed.ncbi.nlm.nih.gov]

- 3. | CAS 81-23-2 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 4. Preparation of this compound - US2651642A [patents.google.com]

- 5. Efficient synthesis method of medicinal high-purity ... [patents.google.com]

- 6. Preparation and characterization of uniform drug particles [sciencedirect.com]

- 7. sciencedirect.com/topics/neuroscience/ dehydrocholic - acid [sciencedirect.com]

- 8. This compound - an overview [sciencedirect.com]

dehydrocholic acid mechanism of action

Key Experimental Findings & Protocols

Research has provided insights into how dehydrocholic acid differs from other bile acids, particularly through studies on membrane interactions.

| Experimental Focus | Methodology Description | Key Finding vs. This compound |

|---|---|---|

| Impact on Plasma Membrane | Measure plasma membrane fluidity in hepatocytes (e.g., using fluorescent probes like Laurdan) after treatment with cytotoxic and cytoprotective bile acids [1]. | Minor, transient increase in fluidity; effect not correlated with apoptosis; cellular compensatory mechanisms restore fluidity [1]. |

| Impact on Mitochondrial Membranes | Treat isolated active mitochondria with bile acids and assess mitochondrial outer membrane (MOM) order and onset of mitochondrial permeability transition (MPT) [1]. | Unlike cytotoxic bile acids (e.g., DCA), cytoprotective bile acids like UDCA show no disruptive effect on MOM order, which precedes MPT [1]. |

These experimental findings can be visualized in the following workflow, which outlines the key comparative steps to elucidate the unique membrane effects of different bile acid types:

Experimental workflow for comparing bile acid effects on cellular membranes.

Research Applications & Properties

Beyond its core choleretic mechanism, this compound possesses unique physicochemical properties that are leveraged in laboratory research.

- Inclusion Chemistry: this compound can form reversible host-guest inclusion compounds with various organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP) [2]. This property is useful for selective enclathration and resolution of organic compounds.

- Synthesis and Purification: It is synthetically derived from the oxidation of cholic acid [2]. A common purification process involves forming a soluble salt (e.g., with sodium hydroxide), precipitating impurities by reducing the pH, and then regenerating the pure acid [3].

Important Considerations for Preclinical Research

For research applications, it is critical to understand its regulatory status and interaction profile.

- Therapeutic Context: this compound has been used to treat conditions like biliary tract disorders and cholestasis, but it is contraindicated in complete biliary obstruction [4].

- Drug Interactions: It can interact with other drugs. Bile acid sequestrants (e.g., cholestyramine) can bind to it in the GI tract, reducing its absorption. It may also interact with drugs metabolized by the liver (e.g., ketoconazole) [4].

- Side Effects: Common side effects are often gastrointestinal, such as diarrhea or abdominal pain, due to increased bile flow [4].

References

Pharmacokinetics & Metabolism of Dehydrocholic Acid

The table below summarizes the available data on the absorption, distribution, metabolism, and excretion of Dehydrocholic Acid (DHCA).

| Parameter | Details |

|---|---|

| Absorption | Absorbed from the proximal small intestine [1]. |

| Distribution | No specific volume of distribution data available. Protein binding data is not available [1]. |

| Metabolism | Site: Primarily the liver [1]. Major Metabolite (70%): Dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) [1]. Other Metabolites: ~20% as monohydroxydiketoacid (3α-hydroxy-7,12-keto-5β-cholanoic acid); ~10% as cholic acid [1]. | | Excretion | Rapidly excreted in bile as glycine- and taurine-conjugated bile acids [1]. | | Route of Elimination | Excreted via the bile [1]. | | Half-life | No pharmacokinetic data available [1]. | | Clearance | No pharmacokinetic data available [1]. |

Mechanism of Action & Experimental Insights

Mechanism of Action DHCA is a synthetic bile acid that acts primarily as a hydrocholeretic agent, meaning it stimulates the liver to produce a larger volume of bile with a lower specific gravity [1] [2] [3]. This is distinct from simply increasing the output of bile solids.

Its mechanism involves:

- Stimulating Bile Flow: The secretion of DHCA into the bile canaliculi creates an osmotic gradient that draws water and electrolytes, thereby increasing bile flow [1] [2].

- Altering Biliary Lipid Secretion: Despite increasing total bile flow, DHCA administration has been shown to decrease the secretion of endogenous biliary bile acids, phospholipids, and cholesterol in animal models. This is likely because the bile produced under its influence contains less micelle-forming lipids [1].

- Increasing Permeability: One proposed mechanism suggests that DHCA enhances the permeability of tight junctions in the canalicular membranes, facilitating a direct exchange between bile and plasma [1].

Experimental & Research Context While detailed standard operating procedures (SOPs) were not available in the search results, the following methodological insights can guide experimental design:

- In Vivo Models: Key findings on biliary lipid secretion were derived from rat models. In these studies, DHCA was administered via infusion, and bile was collected and analyzed over specific timeframes (e.g., 30-60 minutes post-infusion) [1].

- Analytical Chemistry: Investigating the metabolic fate of DHCA requires sophisticated techniques. One study identified its metabolites using methods such as reverse isotope dilution and mass spectrometry, following the infusion of radiolabeled DHCA (e.g., 14C-DHCA) in human subjects [1].

- Particle Engineering: From a drug formulation perspective, research has been conducted on producing uniform particles of DHCA via controlled precipitation in solutions using surfactants like Igepal CO-630 and hydroxypropyl cellulose (HPC-SL). This is relevant for optimizing the physical and performance properties of the drug substance [4].

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathway of this compound in the liver, based on data from [1].

Key Limitations & Further Research

The search results revealed significant data gaps crucial for drug development professionals. There is a notable absence of quantitative pharmacokinetic data, including volume of distribution, half-life, and clearance values [1]. Furthermore, while the primary metabolic pathway is known, detailed enzyme kinetics and the specific cytochrome P450 or other enzymes involved are not identified. You should also note that DHCA is not approved for therapeutic use in some major markets like the United States, and its use in over-the-counter products has been discontinued in others, such as Canada [1].

References

dehydrocholic acid absorption and excretion

Mechanism of Action and Choleretic Effect

Dehydrocholic acid is a synthetic bile acid that acts primarily as a hydrocholeretic agent, increasing the volume and water content of bile rather than its solid constituents [1] [2].

- Stimulation of Bile Production: DHC interacts with hepatocytes to increase the secretion of bile. A key part of this process is the amplification of cholesterol 7-alpha-hydroxylase activity, the rate-limiting enzyme in the synthesis of bile acids from cholesterol [1].

- Osmotic Drive: Unlike natural bile acids, DHC is a non-micelle-forming acid. This property means it creates a stronger osmotic gradient in the biliary tract, drawing more water and electrolytes into the bile, leading to a greater increase in bile flow [2] [3].

The diagram below illustrates this choleretic mechanism.

Figure 1: The primary choleretic mechanism of this compound, highlighting enzyme stimulation and osmotic drive.

Key Experimental Findings on Excretion and Effects

The following table summarizes quantitative data from key animal studies on the effects of this compound.

| Subject/Species | Dose & Administration | Key Findings on Bile & Excretion | Source |

|---|---|---|---|

| Ponies (with chronic biliary fistulas) | 10.5 μmol/min/100g BW; IV infusion | Increased bile flow by 45-62%; increased excretion of 3-alpha-hydroxy bile acid by 34-36%; no significant change in bilirubin excretion. | [3] |

| Rats | 1-4 μmol/min/100g BW; IV infusion | Increased bile flow; reduced secretion of endogenous/exogenous biliary bile acids and biliary lipids. | [4] |

| Rats (during DHC choleresis) | Not specified in excerpt | Stimulated biliary excretion of lysosomal acid phosphatase; altered excretion patterns of various polypeptides (increased high molecular mass, variable effects on low molecular mass). | [5] |

| Rats | 50 mg/kg initial, then 167 mg/kg/hr; IV infusion | Increased bile flow; did not affect biliary excretion of methylmercury. | [4] |

Experimental Protocols from Research

Here are summaries of methodologies used in key studies, which you can adapt for your research.

1. Protocol for Investigating Biliary Protein Excretion (Rat Model) This method is used to analyze the complex effects of DHC on biliary protein and lysosome excretion [5].

- Animal Model: Use normal rats or rats pre-treated with agents like colchicine, vinblastine, or chloroquine.

- DHC Administration: Induce choleresis by administering DHC.

- Bile Collection & Analysis: Collect bile samples over time.

- Protein Analysis: Separate and quantify individual polypeptides using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), followed by densitometry.

- Lysosomal Marker: Measure the biliary excretion of the lysosomal enzyme acid phosphatase as a marker.

2. Protocol for Acute Biliary Pancreatitis Study (Mouse Model) This protocol demonstrates the therapeutic application of DHC in a disease model [4].

- Animal Model: Use C57BL/6 mice with sodium taurocholate-induced acute biliary pancreatitis.

- DHC Treatment: Administer DHC via intraperitoneal injection (e.g., 25-50 mg/kg) at specific time points post-surgery (e.g., 1, 3, and 6 hours).

- Outcome Measures:

- Assess pancreatic histopathological alterations.

- Measure serum levels of amylase and lipase.

- Assay pancreatic trypsin and myeloperoxidase (MPO) activities.

Critical Research Considerations

For your work in drug development, keep these points in mind:

- Species Differences: The available excretion data primarily come from animal models (rats, ponies), and the results may not translate directly to humans [3].

- Therapeutic Window: Much of the data involves short-term or single-dose administration. The pharmacokinetics and long-term safety profile of DHC require further investigation for potential drug development [6] [2].

- Pathway Visualization: The broader context of bile acid transport and signaling is complex. The diagram below outlines the key cellular transporters involved in bile acid handling, which provides context for DHC's action.

Figure 2: Key hepatocellular transporters for bile acid uptake and excretion, providing context for DHC handling. DHC's uptake may differ from natural bile acids [2].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Effect of dehydrocholic, chenodeoxycholic, and taurocholic ... [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com/ Dehydrocholic - acid .html [medchemexpress.com]

- 5. Biliary excretion of proteins in the rat during ... [pubmed.ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/neuroscience/ dehydrocholic - acid [sciencedirect.com]

dehydrocholic acid pharmacology and pharmacodynamics

Core Pharmacology & Pharmacodynamics

The table below summarizes the fundamental pharmacological characteristics of Dehydrocholic Acid.

| Aspect | Description |

|---|---|

| DrugBank Status | Not US Approved; Other Approvals: Yes [1] |

| Therapeutic Categories | Laxatives [1] |

| Mechanism of Action | Induces choleresis (increase in bile flow); associated with reduced secretion of endogenous biliary bile acids, phospholipids, and cholesterol; may decrease phospholipid secretion due to lack of micelle formation [1]. |

| Pharmacodynamic Effects | Increases bile flow; decreases secretions of endogenous biliary bile acids, phospholipids, and cholesterol within 30-60 minutes of infusion [1]. |

| Key Pharmacokinetics | • Absorption: Absorbed from the proximal small intestine. • Metabolism: Metabolized in the liver; major metabolite is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid. • Route of Elimination: Excreted rapidly in bile as glycine- and taurine-conjugated bile acids [1]. | | Toxicity (LD50) | Rat (oral): 4000 mg/kg; Rat (intravenous): 750 mg/kg; Mouse (oral): 3100 mg/kg [1]. |

Experimental & Research Applications

In research settings, DHCA has been utilized in various protocols and has shown potential in specific clinical studies.

- Experimental Model Protocols: DHCA has been used in animal models to study bile secretion. A typical protocol involves intravenous infusion in anesthetized rats, with bile collected via cannulation of the common bile duct before and after DHCA administration to measure changes in bile flow and composition [1].

- Clinical Research in Psoriasis: A Hungarian study reported that oral DHCA supplementation, combined with a specific diet, alleviated symptoms in a majority of psoriasis patients. The regimen used was 2 or 3 Suprachol pills daily or This compound powder (acidum dehydrocholicum pulvis) at 0.25 g, two or three times daily [2].

- Biomarker in PBC Treatment: Recent research in primary biliary cholangitis (PBC) has identified 12-dehydrocholic acid as a potential biomarker for a positive response to ursodeoxycholic acid (UDCA) treatment [3].

- Chiral Host in Chemistry: In pharmaceutical chemistry, DHCA serves as a chiral host compound for the inclusion resolution of guest compounds like alkyl aryl sulfoxides and epoxides [2].

Research Workflow and Context

The diagram below outlines a generalized experimental workflow for studying DHCA's primary pharmacodynamic effect in an animal model.

Generalized workflow for studying DHCA's choleretic effect in an animal model [1].

Formulation and Derivatization

DHCA's chemical structure serves as a building block for various applications.

- Formulations: DHCA has been formulated as 300 mg oral tablets (e.g., Dycholium) and is also found in multi-component products containing agents like docusate sodium, pancrelipase, and pepsin [1].

- Derivatives: Its sodium salt, sodium dehydrocholate, has been used, particularly in diagnostic contexts [4]. As a facial amphiphile, DHCA and its derivatives are of interest in drug delivery research for improving the solubility and permeability of other drugs [5].

Current Research Context and Gaps

For a research and development professional, it is crucial to understand DHCA's position in the modern scientific landscape.

- Status: DHCA is considered a first-generation synthetic bile acid, and its therapeutic use has largely been superseded by newer agents like ursodeoxycholic acid (UDCA) [6].

- Research Focus: Current bile acid research focuses on their role as signaling molecules activating receptors like FXR and TGR5, and their involvement in cardiometabolic diseases [7]. DHCA is not a primary focus in this modern signaling paradigm.

- Knowledge Gaps: Available data on DHCA is incomplete. Specific protein targets, detailed signaling pathways, and comprehensive modern pharmacokinetic profiles (e.g., volume of distribution, half-life) are not well-defined in the current literature [1].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Bacterial and metabolic phenotypes associated with ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects ... [pharmacompass.com]

- 5. Bile Acids and Their Derivatives as Potential Modifiers of ... [frontiersin.org]

- 6. This compound - an overview [sciencedirect.com]

- 7. Bile acid metabolism and signaling in health and disease [nature.com]

dehydrocholic acid endogenous biomarkers OATP inhibition

Established Endogenous Biomarkers for OATP1B

The following endogenous compounds are well-recognized in the literature as sensitive and selective biomarkers for assessing OATP1B activity in clinical and preclinical studies.

| Biomarker | Biological Origin | Transporter Selectivity | Key Characteristics & Utility |

|---|---|---|---|

| Coproporphyrin I (CP-I) [1] [2] | Heme synthesis pathway | Selective for OATP1B1/OATP1B3 [2] | Metabolically stable; elevated plasma levels indicate OATP1B inhibition; useful for delineating complex DDIs [2]. |

| Coproporphyrin III (CP-III) [1] | Heme synthesis pathway | Substrate for OATP1B1/OATP1B3 and OATP2B1 [1] | Often measured alongside CP-I; CP-I is considered more selective for OATP1B [1]. |

| Glycochenodeoxycholate-3-sulfate (GCDCA-S) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Sensitive to potent OATP1B inhibitors like rifampin; quantified via UHPLC-MS/MS [3]. |

| Chenodeoxycholate 24-glucuronide (CDCA-24G) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Used alongside GCDCA-S; plasma concentrations increase with OATP1B inhibition [3]. |

| Bilirubin (unconjugated & conjugated) [1] | Heme breakdown | OATP1B1/OATP1B3 (partially) [1] | Known sensitivity to OATP1B inhibitors; lack of specificity due to involvement of other transporters/enzymes (MRP2, MRP3, UGT1A1) [1]. |

| Azelaic Acid (AzA) [4] | Endogenous dicarboxylic acid | Identified as a substrate for OATP1B3 and P-gp [4] | A potential biomarker for the vectorial transport (OATP1B3-P-gp) function in the liver [4]. |

Experimental Protocol for Biomarker Quantification

For researchers aiming to quantify these biomarkers, particularly GCDCA-S and CDCA-24G, the following UHPLC-MS/MS method provides a validated approach [3].

- Sample Preparation: Use 10 µL of human or mouse plasma. Protein precipitation or a suitable extraction method can be employed, with reported extraction recoveries of >80% for GCDCA-S and CDCA-24G [3].

- Chromatography:

- Mass Spectrometry Detection:

- Method Validation: The method demonstrated a lower limit of quantitation (LLOQ) of 0.5 ng/mL and linear calibration curves (r² > 0.99) across a range of 0.5–1000 ng/mL. Precision (CV <11.6%) and accuracy bias (<10.9%) met acceptance criteria [3].

This workflow can be visualized as follows:

Structural Basis of OATP1B Inhibition

Understanding OATP1B inhibition is aided by recent structural biology breakthroughs. Cryo-EM structures of OATP1B1 and OATP1B3 reveal their overall architecture and how inhibitors bind [5].

- Overall Structure: Both transporters have a Major Facilitator Superfamily (MFS) fold with 12 transmembrane helices, forming an inward-open conformation with a large central cavity [5].

- Substrate-Binding Pocket: Located in the C-terminal bundle, the pocket is funnel-shaped and accommodates diverse organic anions. The endogenous substrate estrone-3-sulfate (E1S) binds with its sulfate group forming hydrogen bonds with residues like Tyr422 and Gln541 in OATP1B1 [5].

- Inhibitor Binding: Drugs like atorvastatin and pitavastatin compete with endogenous substrates (e.g., E1S) for binding within this pocket, explaining the mechanism of OATP1B-mediated DDIs [5].

The relationship between structure, substrate transport, and biomarker elevation can be summarized as follows:

Key Insights for Research and Development

- Delineate Complex DDIs: As demonstrated in the cedirogant case study, CP-I is particularly valuable for untangling complex DDIs involving multiple enzymes and transporters (e.g., CYP3A4, P-gp, BCRP, OATP1B), as its elevation is highly selective for OATP1B inhibition [2].

- Leverage Computational Tools: Emerging computational models like HOLIgraph, a graph neural network that uses protein-ligand interaction data, show high accuracy (>90% balanced accuracy) in predicting OATP1B1 inhibitors and can provide mechanistic insights during early drug development [6].

References

- 1. Endogenous Biomarkers for SLC Transporter-Mediated ... [mdpi.com]

- 2. Coproporphyrin‐I as a Selective OATP 1B Biomarker Can Be... | CoLab [colab.ws]

- 3. Determination of the endogenous OATP 1B biomarkers ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of endogenous ... [link.springer.com]

- 5. Structure of human drug transporters OATP1B1 and ... [nature.com]

- 6. Predicting inhibitors of OATP1B1 via heterogeneous OATP ... [jcheminf.biomedcentral.com]

dehydrocholic acid bile acid synthesis pathway

Bile Acid Synthesis Pathways

To understand DHCA's pharmacological role, it's helpful to first review the primary pathways for endogenous bile acid synthesis. The major pathways and their key regulatory steps are summarized below.

| Pathway | Initial Reaction | Key Regulatory Enzyme(s) | Primary Products |

|---|---|---|---|

| Classical (Neutral) Pathway [1] [2] | 7α-hydroxylation of cholesterol [1] | Cholesterol 7α-hydroxylase (CYP7A1) - rate-limiting step [1] [2] | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) [1] [2] |

| Alternative (Acidic) Pathway [1] [2] | 27-hydroxylation of cholesterol [1] | Mitochondrial cholesterol transport (e.g., by StarD1); Oxysterol 7α-hydroxylase (CYP7B1) [1] | Chenodeoxycholic Acid (CDCA) [1] [2] |

The following diagram illustrates the key steps and relationships within these primary bile acid synthesis pathways.

Primary bile acid synthesis pathways: Classical and Alternative [1] [2].

Mechanism of Dehydrocholic Acid

As a synthetic derivative of cholic acid, DHCA differs from natural bile acids. Its structure is altered, with key carbonyl groups replacing hydroxyl groups [3] [4]. This change makes it a poor detergent and alters its physiological function.

- Pharmacological Action: DHCA functions as a hydrocholeretic [5]. It stimulates hepatocytes to increase the water content and volume of bile, without a corresponding major increase in the secretion of bile salts or other solids. This helps to flush the biliary system.

- Proposed Biochemical Mechanism: Evidence suggests DHCA interacts with hepatocytes to amplify the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway [5]. By boosting the initial step of bile acid synthesis from cholesterol, it increases the overall osmotic load, drawing more water into the bile [5].

Experimental Analysis of Bile Acids

For researchers studying bile acids like DHCA, here are common methodological approaches based on the search results.

Sample Preparation and Analysis

- Bile Acid Standards: Commercially available chemical standards, including various DHCA isomers (3-dehydrocholic acid, 7-dehydrocholic acid, 12-dehydrocholic acid), are used for method calibration and quantification [4]. Purity of tested compounds should typically be >95% [4].

- Sample Preparation: Accurate weighing and preparation of standard stock solutions in methanol (e.g., 5.0 mM) is standard practice. These are serially diluted with methanol/water (e.g., 50/50, v/v) to create a calibration curve [4].

- Internal Standards: Use stable isotope-labeled bile acid standards (e.g., CA-d4, DCA-d4, LCA-d4) added to all samples at a constant concentration to correct for analytical variability [4].

Key Assays and Models

- Choleretic Activity: The primary assay for DHCA involves measuring its ability to increase bile flow (choleresis) in animal models. This is often done by cannulating the common bile duct and measuring bile volume output over time after DHCA administration [5].

- Enzyme Activity: To investigate the mechanism, the activity of CYP7A1 can be measured in vitro using liver microsomal fractions or in vivo, often via indirect markers or transcriptional analysis [5].

- Metabolic Models: Animal models of metabolic disease (e.g., high-fat diet-induced obesity, genetic models of diabetes) are used to investigate the broader metabolic effects of bariatric surgeries and resulting bile acid profiles [6].

References

- 1. The acidic pathway of bile acid synthesis: Not just an ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid metabolism and signaling in health and disease [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound – Knowledge and References [taylorandfrancis.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. SADI-S and SG surgeries induce distinct bile acid profiles ... [frontiersin.org]

dehydrocholic acid micellar electrokinetic chromatography

Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid technique that combines the principles of capillary electrophoresis and chromatography, enabling the simultaneous separation of both charged and neutral analytes [1] [2]. This application note details a validated MEKC method for the quantitative determination of dehydrocholic acid (DHCA), a choleretic agent, in pharmaceutical formulations. The method offers a robust, efficient, and solvent-minimizing alternative to traditional HPLC for quality control purposes [3] [4].

Principle of MEKC

In MEKC, a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) is added to the background electrolyte at a concentration above its critical micellar concentration (CMC). These surfactant molecules aggregate to form dynamic structures called micelles, which act as a pseudo-stationary phase [2] [5].

- Separation Mechanism: Analytes are separated based on their differential partitioning between the hydrophilic aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase) [1] [6].

- Migration: The electroosmotic flow (EOF) carries the entire solution toward the cathode. While the EOF is faster than the electrophoretic mobility of the anionic SDS micelles (which are attracted to the anode), the net movement of the micelles is still toward the cathode [1]. Hydrophilic compounds that do not interact with micelles migrate at the speed of the EOF, while hydrophobic compounds that partition into micelles are retarded [2]. The elution window for neutral compounds lies between the migration time of an EOF marker and the migration time of a micellar marker [1].

The following diagram illustrates the core separation mechanism in MEKC.

Experimental Protocol

Materials and Reagents

- Analytes: this compound (DHCA), Deoxycholic acid (DCA), Ursodeoxycholic acid (UDCA).

- Internal Standard: Thioctic acid [4].

- Surfactant: Sodium dodecyl sulfate (SDS).

- Background Electrolyte (BGE): 20 mM Borate-Phosphate buffer [4].

- Organic Modifier: Acetonitrile (ACN) [4].

- Water: Ultrapure water (e.g., from an EASYpure RF system).

- Samples: Pharmaceutical solid dosage forms (e.g., tablets).

Instrumentation and Conditions

Adapt the following general conditions, optimized for bile acids, to your specific capillary electrophoresis system [4].

Table 1: Standard MEKC Instrumental Conditions

| Parameter | Specification |

|---|---|

| Capillary | Uncoated fused silica, 50 µm i.d., 40 cm effective length [4] |

| Detection | UV at 185 nm [4] |

| Background Electrolyte | 20 mM Borate-Phosphate buffer, pH 8.0 [4] |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) [4] |

| Additive | Acetonitrile (ACN) [4] |

| Voltage | 15 kV [4] |

| Temperature | Controlled (e.g., 25°C) |

Sample Preparation

- Standard Solution: Accurately weigh DHCA and the internal standard (thioctic acid). Dissolve and dilute with the BGE to the desired concentration.

- Pharmaceutical Formulation:

- Grind and homogenize tablets.

- Accurately weigh a portion equivalent to one dose.

- Add the internal standard, then extract with the BGE using sonication and vortex mixing.

- Centrifuge and filter the supernatant through a 0.45 µm membrane before injection [4].

Detailed Operational Procedure

The workflow for a MEKC analysis, from sample preparation to quantitative determination, is outlined below.

Method Validation and Analytical Performance

The described MEKC method was validated for the analysis of bile acids in pharmaceuticals. The table below summarizes key performance characteristics [4].

Table 2: Analytical Performance Data for MEKC of Bile Acids

| Validation Parameter | Performance | Note |

|---|---|---|

| Linearity | R² ≥ 0.999 | For DHCA, DCA, UDCA [4] |

| Range | 50–150% of target concentration | [4] |

| Repeatability (RSD%) | < 1.5% | For migration times [4] |

| Intermediate Precision (RSD%) | < 2.0% | For migration times [4] |

| Accuracy (Recovery %) | 98.5–101.5% | Compared to reference method [4] |

| Limit of Detection (LOD) | ~ 38.3 nmol/mL | For Deoxycholic Acid (DCA), as reference [4] |

Applications and Discussion

This MEKC protocol is primarily designed for the quality control of pharmaceutical formulations containing DHCA and related bile acids [4]. It allows for the precise quantification of the active ingredient, ensuring batch-to-batch consistency.

- Selectivity: The method successfully separates DHCA from other bile acids (DCA, UDCA) and common excipients found in solid dosage forms, with no matrix interference reported [4].

- Advantages over HPLC: MEKC offers superior separation efficiency, faster analysis times, and significantly lower consumption of solvents and samples, making it a cost-effective and "greener" alternative [4] [5].

- Troubleshooting and Optimization:

Conclusion

The presented MEKC method is a simple, rapid, and reliable technique for determining this compound in pharmaceuticals. Its excellent analytical performance, validated through selectivity, linearity, precision, and accuracy, makes it a suitable and advantageous alternative to HPLC for routine quality control in pharmaceutical laboratories.

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ micellar ... [sciencedirect.com]

- 2. - Wikipedia Micellar electrokinetic chromatography [en.wikipedia.org]

- 3. Determination of bile acids in pharmaceutical formulations ... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of bile acids in pharmaceutical formulations ... [sciencedirect.com]

- 5. Micellar Electrokinetic Chromatography: A Workhorse for ... [sepscience.com]

- 6. What is Micellar ? Electrokinetic Chromatography [news-medical.net]

- 7. Optimization of Micellar Electrokinetic Chromatography ... [mdpi.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Analysis of Dehydrocholic Acid in Human Plasma

Introduction to Bile Acid Chemistry and Biological Relevance

Bile acids represent a major class of steroid acids synthesized in the liver from cholesterol and play crucial roles in lipid homeostasis by regulating uptake from food and excretion. Beyond their traditional function in lipid digestion, bile acids have emerged as bioactive molecules that act through various receptors including the farnesoid X receptor (FXR), pregnane X receptor (PXR), and G protein-coupled bile acid receptor 1 (TGR5) to modulate lipid, glucose, and energy homeostasis [1]. The structural diversity of bile acids arises from modifications to the sterol nucleus including hydroxylation patterns, conjugation with glycine or taurine, and microbial transformations in the gut. Dehydrocholic acid (DHCA) is a synthetic bile acid characterized by the oxidation of hydroxyl groups to keto groups, specifically at the C-3, C-7, and C-12 positions, which significantly alters its physicochemical properties and biological activity compared to natural bile acids [2].

The quantitative analysis of bile acids in biological matrices presents significant analytical challenges due to their structural similarities, presence of isomers, varying polarity between free and conjugated species, and typically low circulating concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for bile acid quantification due to its superior sensitivity, selectivity, and ability to simultaneously measure multiple bile acid species without derivatization [3]. The development of robust LC-MS/MS methods for bile acids like this compound is particularly valuable for clinical diagnostics and drug development, where bile acid profiles can serve as sensitive biomarkers for hepatobiliary diseases and drug-induced liver injury (DILI) [1] [2].

Experimental Design and Workflow

The comprehensive analysis of this compound in plasma samples involves a structured workflow from sample collection to data analysis, with careful attention to maintaining analyte stability throughout the process. The following diagram illustrates the complete experimental workflow:

Figure 1: Complete experimental workflow for DHCA analysis in plasma, highlighting critical steps for maintaining analyte stability.

Sample Preparation Protocol

Materials and Reagents

- Plasma samples: Collect blood into heparinized tubes and separate plasma by centrifugation at 1,000 rcf for 10 minutes at 4°C [4]. Aliquot and store at -80°C until analysis.

- Chemical standards: this compound (DHCA) reference standard, deuterated internal standard (e.g., D₄-DHCA if available, or appropriate alternative)

- Solvents: LC-MS grade water, methanol, acetonitrile, and formic acid (≥99% purity)

- Solution preparation: Prepare extraction solvent containing acetonitrile:methanol (80:20, v/v) with 2% formic acid and 100 μM EDTA [4]

Sample Processing Steps

Thawing: Remove plasma samples from -80°C storage and thaw on ice [4].

Aliquoting: Transfer 50 μL of plasma into a pre-chilled 1.5 mL microcentrifuge tube [4].

Internal Standard Addition: Add 10-20 μL of appropriate internal standard solution (recommended concentration: 500 ng/mL in methanol) [5] [2].

Protein Precipitation: Add 150 μL of ice-cold extraction solvent (ACN:MeOH 80:20 with 2% formic acid) to the plasma sample [4] [6].

Vortexing and Incubation: Vortex-mix vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation [6].

Centrifugation: Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins [4] [6].

Supernatant Collection: Carefully transfer the supernatant to a clean LC-MS vial or 96-well plate for analysis.

Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 4°C and reconstitute in an appropriate volume of initial mobile phase [6].

Critical Note: To maintain DHCA stability, all processing steps should be performed on ice or at 4°C, and total processing time should not exceed 2 hours [4].

LC-MS/MS Analysis Conditions

Liquid Chromatography Parameters

Table 1: Optimal LC conditions for DHCA separation

| Parameter | Specification | Alternative Conditions |

|---|---|---|

| Column | Raptor C18 (100 × 2.1 mm, 1.8 μm) [7] | C18 weak anion-exchange column (100 × 2.1 mm, 1.7 μm) [4] |

| Guard Column | Ultra C18 (10 × 2.1 mm, 5 μm) [5] | UHPLC precolumn filter (0.2 μm) [7] |

| Column Temperature | 60°C [7] | 40°C [1] |

| Injection Volume | 3-5 μL [7] | 2-10 μL (depending on sensitivity requirements) |

| Flow Rate | 0.5 mL/min [7] | 0.2-0.6 mL/min |

| Mobile Phase A | 5 mM ammonium acetate in water [7] | 15% acetonitrile with 0.5 mmol/L ammonium formate (pH 3) [4] |

| Mobile Phase B | 50:50 acetonitrile:methanol [7] | 70% acetonitrile with 0.5 mmol/L ammonium formate, 2% formic acid (pH 3) [4] |

| Gradient Program | Time (min) / %B: 0/35, 2/40, 2.5/45, 3.5/50, 4.6/55, 5.7/80, 5.9/95, 6.5/95, 6.51/35, 8.5/35 [7] | Time (min) / %B: 0/100A, 1/100A, 2/100B, 5.5/100B, 5.6/100A, 7/100A [4] |

Mass Spectrometry Parameters

Table 2: MS/MS parameters for DHCA analysis

| Parameter | Specification | Alternative/Notes |

|---|---|---|

| Ionization Mode | Negative ESI [2] [3] | Positive ESI (less sensitive for unconjugated BAs) [1] |

| Ion Source Temperature | 400°C [4] | 300-600°C (optimize for sensitivity) |

| Desolvation Gas Flow | 700 L/h [4] | 500-1000 L/h (instrument dependent) |

| Cone Gas Flow | 50 L/h [4] | - |

| Collision Gas | Argon [4] | Nitrogen (alternative) |

| Capillary Voltage | 1 kV (negative mode) [4] | Instrument dependent |

| MRM Transitions | Precursor → Product (CE) | Qualification transitions recommended |

| DHCA | 373.3 → 373.3 (8-15 V) [1] [7] | Pseudo-MRM for unconjugated BAs [2] |

| Internal Standard | Appropriate transition for deuterated analog | - |

The analytical methodology can be visualized through the following instrumental configuration diagram:

Figure 2: Instrumental configuration for LC-MS/MS analysis of DHCA, highlighting critical parameters for optimal sensitivity and specificity.

Method Validation and Performance Characteristics

Analytical Figures of Merit

Table 3: Method validation parameters for DHCA quantification in plasma

| Validation Parameter | Performance Value | Experimental Details |

|---|---|---|

| Linear Range | 0.1-4000 ng/mL [1] [4] | 7-point calibration curve |

| Limit of Detection (LOD) | 0.45 ng/mL [1] | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 1.36 ng/mL [1] | Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% RSD |

| Precision (Intra-day) | <10% RSD [4] | n=6 replicates at low, medium, high concentrations |

| Precision (Inter-day) | <15% RSD | n=3 days with 6 replicates each at QC levels |

| Accuracy | 85-115% [1] | Across validation range (low, medium, high concentrations) |

| Extraction Recovery | 83 ± 6% [1] | Comparison of extracted samples vs pure standards |

| Matrix Effects | 85-115% [7] | Assessment of ion suppression/enhancement |

| Stability (4°C, 24h) | <15% degradation [1] | In autosampler and during sample processing |

| Stability (-80°C, long-term) | <20% degradation | After 30 days at -80°C |

| Stability (Freeze-thaw) | <15% change | After 3 freeze-thaw cycles |

Specificity and Selectivity

Method specificity is demonstrated through the chromatographic resolution of DHCA from potential isobaric interferences and matrix components. The optimized LC conditions should achieve baseline separation of DHCA from other bile acids and endogenous compounds. Matrix effects should be evaluated by comparing the analyte response in neat solution versus spiked post-extraction plasma samples [7]. The use of stable isotope-labeled internal standards is strongly recommended to correct for any matrix effects and variations in extraction efficiency [4] [2].

Applications in Disease Research and Drug Development

Biomarker Applications

The quantitative analysis of DHCA in plasma has significant applications in clinical diagnostics and toxicology studies. Bile acid profiling, including DHCA quantification, can serve as a sensitive biomarker for:

- Drug-induced liver injury (DILI): Altered bile acid profiles often precede traditional liver enzyme elevations, providing early indicators of hepatotoxicity [1] [2].

- Cholestatic liver diseases: Disruption of bile acid transport leads to characteristic changes in bile acid composition and concentration [1].

- Gut-liver axis disorders: The intricate relationship between gut microbiota and bile acid metabolism makes bile acid profiling valuable for studying conditions like non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD) [6].

- CYP3A activity monitoring: Specific bile acid metabolites like 1β-hydroxy-deoxycholic acid have been investigated as potential biomarkers for CYP3A enzyme activity, which is crucial in drug-drug interaction studies [8].

Implementation in Preclinical and Clinical Studies

When implementing this method in preclinical and clinical studies, several considerations should be addressed:

- Species differences: Bile acid profiles vary significantly between species (e.g., predominant taurine conjugation in rodents vs. glycine conjugation in humans) [1].

- Sample collection standardization: Consistency in sampling conditions (fasting vs. postprandial), anticoagulant use, and processing protocols is critical for reliable comparisons [4].

- Data normalization: Appropriate normalization strategies should be implemented to account for biological variability, potentially using creatinine correction or specific reference bile acids.

- Quality control: Include system suitability tests, blank samples, and quality control samples at low, medium, and high concentrations in each analytical batch.

Troubleshooting and Technical Notes

Common Issues and Solutions

- Poor peak shape: Optimize mobile phase pH and consider adding acidic modifiers (0.01-0.1% formic acid); ensure column temperature is maintained ≥40°C [7].

- Matrix effects: Implement efficient sample cleanup; use stable isotope-labeled internal standards; consider diverting the early eluting portion of the chromatogram to waste to prevent phospholipid accumulation in the ion source [7].

- Inconsistent internal standard response: Check for coeluting matrix interferences; verify internal standard stability and preparation; ensure thorough mixing of internal standard with samples [7].

- Redensitivity: Increase injection volume (if possible); reduce initial mobile phase strength; check ion source cleanliness and mass spectrometer calibration.

Method Adaptation and Optimization

This protocol can be adapted for different analytical needs:

- High-throughput applications: Shorten the chromatographic runtime to 8.4 minutes by optimizing the gradient program while maintaining resolution of critical isomer pairs [5].

- Expanded bile acid panels: The method can be extended to include additional bile acids by incorporating appropriate MRM transitions and optimizing chromatographic separation [1] [2] [9].

- Different biological matrices: With appropriate validation, the method can be adapted for urine, fecal, or tissue samples by modifying the extraction procedure [1] [6].

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The protocol encompasses all critical aspects of the analytical process, from sample preparation to instrumental analysis and data interpretation. The method's validation according to standard bioanalytical guidelines ensures reliability for both research and clinical applications. The flexibility of the approach allows for adaptation to various study designs and analytical requirements, making it a valuable tool for investigating bile acid metabolism in health and disease.

References

- 1. Development and Validation of a Highly Sensitive LC-MS ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Analysis of 46 Bile Acids to Study the Effect ... [pmc.ncbi.nlm.nih.gov]

- 3. New method for the determination of bile acids in human ... [sciencedirect.com]

- 4. Dehydroascorbic acid quantification in human plasma [pmc.ncbi.nlm.nih.gov]

- 5. A high-throughput LC-MS/MS method for the measurement of ... [pmc.ncbi.nlm.nih.gov]

- 6. Multi-omics reveals deoxycholic acid modulates bile acid ... [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC- ... [restek.com]

- 8. CYP3A Specifically Catalyzes 1β-Hydroxylation of ... [sciencedirect.com]

- 9. Methods Development and application of an LC-MS ... [sciencedirect.com]

Analytical Protocol for Targeted Bile Acid Profiling

This protocol is synthesized from recent methodologies that use liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific bile acid quantification [1] [2].

Sample Preparation

- Materials: Methanol, water (LC-MS grade), internal standards (e.g., D4-labeled bile acids like D4-cholic acid, D4-deoxycholic acid) [1].

- Procedure:

- Protein Precipitation: Add a 3-4 volume of cold methanol to a measured volume of serum or plasma (e.g., 50 µL sample + 150 µL methanol) [1].

- Internal Standard Addition: Spike a mixture of stable isotope-labeled internal standards into the methanol before extraction to correct for matrix effects and losses [1].

- Mixing and Centrifugation: Vortex mix vigorously for 1-2 minutes, then centrifuge at high speed (e.g., 14,000 × g) for 10-15 minutes at 4°C.

- Collection: Collect the clear supernatant and transfer it to an LC-MS vial for analysis.

LC-MS/MS Analysis

- Chromatography:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) [1].

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

- Gradient: Use a linear gradient from high aqueous to high organic content. For example: 40% B to 95% B over 10-15 minutes [1].

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40-50°C.

- Mass Spectrometry:

Data Analysis

- Quantification: Use the ratio of the analyte peak area to the corresponding internal standard's peak area for quantification. Plot this ratio against the known concentration of calibration standards to create a linear calibration curve [1].

- Quality Control: Include pooled quality control samples (e.g., human or mouse serum pools) and process blanks with each batch to ensure precision and accuracy [2].

The workflow below summarizes the key steps in the analytical process.

Diagram: Workflow for targeted bile acid analysis.

Key Bile Acids for Targeted Panels and Quantitative Data

The tables below list the core bile acids recommended for inclusion in a targeted panel and performance metrics from a multi-laboratory ring trial [2].

Table 1: Core Bile Acids for Targeted Panels in Human and Mouse Models

| Bile Acid | Abbreviation | Type | Species Relevance | Key Feature |

|---|---|---|---|---|

| Cholic Acid | CA | Primary | Human & Mouse | 12α-hydroxylated BA |

| Chenodeoxycholic Acid | CDCA | Primary | Human | FXR agonist |

| α-Muricholic Acid | α-MCA | Primary | Mouse | Hydrophilic, FXR antagonist |

| β-Muricholic Acid | β-MCA | Primary | Mouse | Hydrophilic, FXR antagonist |

| Deoxycholic Acid | DCA | Secondary | Human & Mouse | Hydrophobic, tumor promoter [3] |

| Lithocholic Acid | LCA | Secondary | Human & Mouse | Very hydrophobic |

| Ursodeoxycholic Acid | UDCA | Secondary/Tertiary | Human & Mouse | Hydrophilic, therapeutic [3] |

| Glycocholic Acid | GCA | Conjugated Primary | Human & Mouse | Glycine conjugate |

| Taurocholic Acid | TCA | Conjugated Primary | Human & Mouse | Taurine conjugate |

| Dehydrocholic Acid | DHA/DCA | Synthetic | N/A | Research chemical, 3-keto derivative [4] |

Table 2: Example Quantitative Performance of Bile Acid Analysis (based on [2]) This table shows that while quantification is robust for many bile acids, performance can vary, especially at lower concentrations.

| Bile Acid | Acceptable Precision (RSD < 30%) | Acceptable Accuracy (70-130% Recovery) | Notes |

|---|---|---|---|

| Cholic Acid (CA) | 35/36 analyses | Info not fully detailed | Consistently precise across methods |

| Glycocholic Acid (GCA) | 35/36 analyses | Info not fully detailed | Consistently precise across methods |

| Deoxycholic Acid (DCA) | 28/36 analyses | Info not fully detailed | More challenging; 8 imprecise results |

| Lithocholic Acid (LCA) | 27/30 analyses | Info not fully detailed | Hydrophobicity makes analysis difficult |

| Taurocholic Acid (TCA) | 28/36 analyses | Info not fully detailed | More challenging; 8 imprecise results |

Critical Methodological Considerations

- Including this compound: To analyze DCA, you would need to obtain a pure standard, optimize its specific MRM transitions, and add it to your calibration curves. Its retention time and ionization efficiency will differ from natural bile acids due to its three keto groups [4].

- Matrix Effects: The co-elution of other molecules can suppress or enhance ionization. Using stable isotope-labeled internal standards for each analyte is the most effective way to correct for this [1] [2].

- Hydrophobic Bile Acids: Bile acids like LCA and DCA are less soluble and can adsorb to surfaces. Using sufficient organic solvent in samples and calibrators is critical for accurate recovery [2].

- Method Validation: For any new panel, rigorously validate key parameters including linearity, precision, accuracy, recovery, and stability to ensure data reliability [1] [2].

References

- 1. Quantification of bile acids: a mass spectrometry platform ... [pmc.ncbi.nlm.nih.gov]

- 2. Ring Trial on Quantitative Assessment of Bile Acids ... [mdpi.com]

- 3. Differential regulation of EGFR-MAPK signaling by ... - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | CAS 81-23-2 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

Comprehensive Application Notes and Protocols for the Biocatalytic Whole-Cell Reduction of Dehydrocholic Acid

This document provides detailed methodologies for the multi-enzymatic, one-pot reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid (12-keto-UDCA) using engineered whole-cell biocatalysts. This process is a crucial step in a more efficient, biocatalytic route to synthesizing the pharmaceutical agent ursodeoxycholic acid (UDCA), which is used to treat gallstones and liver diseases [1] [2].

Process Overview and Rationale

The traditional industrial preparation of UDCA from cholic acid is a seven-step chemical procedure with an overall yield of less than 30% [1]. The biocatalytic approach outlined here significantly streamlines the production of a key intermediate, 12-keto-UDCA. The core reaction involves the asymmetric reduction of the 3- and 7-carbonyl groups of DHCA using two key hydroxysteroid dehydrogenases (HSDHs) [3] [1].

- 3α-Hydroxysteroid Dehydrogenase (3α-HSDH): Catalyzes the reduction of the 3-carbonyl group. The enzyme from Comamonas testosteroni is commonly used and is NADH-dependent [3] [1].

- 7β-Hydroxysteroid Dehydrogenase (7β-HSDH): Catalyzes the stereoselective reduction of the 7-carbonyl group to yield the desired 7β-hydroxy configuration. The enzyme from Collinsella aerofaciens is frequently employed [3] [4] [5].

- Cofactor Regeneration: A critical advantage of the whole-cell system is the internal regeneration of expensive nicotinamide cofactors (NADH/NADPH). This is achieved by co-expressing a dehydrogenase such as a formate dehydrogenase (FDH) mutant from *Mycobacterium vaccae* (which is NAD(P)-bispecific) or a glucose dehydrogenase (GDH) from *Bacillus subtilis*, which consumes a cheap sacrificial substrate (formate or glucose) to regenerate the reduced cofactor [3] [1].

The entire multi-step reduction can be efficiently performed in a one-pot reaction using resting cells of a recombinant E. coli strain, avoiding the need for intermediate isolation and simplifying downstream processing [1] [6].

Workflow Diagram

The following diagram illustrates the complete workflow for the whole-cell biocatalytic reduction of DHCA, from biocatalyst preparation to the final conversion:

Key Whole-Cell Biocatalyst Systems

Researchers have developed and compared several configurations of whole-cell biocatalysts for this transformation. The table below summarizes the characteristics of the primary systems reported in the literature.

Table 1: Comparison of Key Whole-Cell Biocatalyst Systems for DHCA Reduction

| Biocatalyst System | Key Enzymes Expressed | Cofactor Regeneration | Reported Performance | Advantages & Notes |

|---|---|---|---|---|

| One-Biocatalyst System (FDH) [3] | 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) | Formate / NAD(P)+ | Complete conversion of 72 mM DHCA at pH 6.4 within 1 h. | Uses a single, versatile E. coli strain. FDH mutant is NAD(P)-bispecific, simplifying design. |

| One-Biocatalyst System (GDH) [1] | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), GDH (B. subtilis) | Glucose / NADP+ | Complete conversion of 100 mM DHCA to >99.5 mM 12-keto-UDCA in 4.5 h (L-scale). | High conversion with high substrate loading. Efficient NADPH regeneration. |

| Dual-Biocatalyst System [1] | Strain A: 3α-HSDH + FDH Strain B: 7β-HSDH + FDH | Formate / NAD+ & NADP+ | Simultaneous use of two specialized strains. | Allows for independent optimization of each enzyme's expression. | | Tri-Enzyme One-Biocatalyst [3] | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) | Formate / NAD(P)+ | Conversion of 50 mM DHCA directly to 12-keto-UDCA with minimal intermediates. | Minimizes byproduct formation by channeling the intermediate. |

Detailed Experimental Protocols

Protocol 1: One-Pot Reduction of DHCA Using a Single Biocatalyst with GDH-Based Regeneration

This protocol is adapted from the highly efficient system described in Biotechnol Bioeng (2013) that achieved complete conversion of 100 mM DHCA on a liter scale [1].

3.1.1 Biocatalyst Preparation

- Strain Construction: Genetically engineer E. coli BL21(DE3) to co-express the following enzymes on one or more plasmids under inducible T7 promoters [1]:

- 3α-HSDH from Comamonas testosteroni

- 7β-HSDH from Collinsella aerofaciens

- Glucose Dehydrogenase (GDH) from Bacillus subtilis

- Cell Cultivation:

- Inoculate a pre-culture in LB medium with appropriate antibiotics and grow overnight.

- Use to inoculate a production medium (e.g., Terrific Broth or defined mineral medium).

- Grow at 30-37°C until OD600 reaches ~0.6-0.8.

- Induce enzyme expression with isopropyl β-D-1-thiogalactopyranoside (IPTG). Continue incubation for 4-16 hours at a reduced temperature (e.g., 25°C) to promote soluble enzyme production.

- Harvesting and Washing:

- Harvest cells by centrifugation (e.g., 4,000 x g, 20 min, 4°C).

- Wash cell pellets twice with an appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 6.4-7.0).

- Resuspend the cells in the same buffer to a final optical density (OD600) of 20-50 (or a defined cell wet weight concentration, e.g., 20-50 g/L) to create a concentrated resting cell suspension.

3.1.2 Biotransformation Reaction

- Reaction Setup: For a 100 mL scale reaction in a 250 mL baffled flask, combine:

- Resting Cell Suspension: 10-30% (v/v) of the prepared suspension.

- DHCA Substrate: 100 mM (typically from a concentrated stock solution in DMSO or as a fine suspension).

- Glucose: 100-200 mM (as a co-substrate for GDH).

- Buffer: 100 mM Potassium Phosphate Buffer, pH 6.4-7.0.

- Cofactor (Optional): The system should regenerate cofactors internally. A small catalytic amount (e.g., 0.05-0.1 mM NADP+) may be added to initiate the reaction if needed.

- Incubation:

- Incubate the reaction mixture at 30-37°C with constant shaking (e.g., 200 rpm).

- Monitor the reaction progress by taking periodic samples (e.g., 0.5 mL) for HPLC analysis.

3.1.3 Analytical Monitoring and Downstream Processing

- Sample Preparation:

- Quench the sample with an equal volume of methanol or acetonitrile to stop the reaction and precipitate proteins and cells.

- Centrifuge the quenched sample (e.g., 14,000 x g, 10 min) and analyze the clear supernatant by HPLC.

- HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm).

- Mobile Phase: Gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: UV detection at 200-210 nm.

- Retention Times: Monitor for the consumption of DHCA and the formation of 12-keto-UDCA and any potential intermediates (e.g., 3,12-diketo-UDCA).

Protocol 2: Rapid Reduction Using a Single Biocatalyst with FDH-Based Regeneration

This protocol is based on the system described in Appl Microbiol Biotechnol (2012), which is optimized for speed at slightly acidic pH [3].

3.2.1 Key Reaction Parameters

Table 2: Optimized Reaction Conditions for FDH-Based System [3]

| Parameter | Optimal Condition | Effect / Rationale |

|---|---|---|

| pH | 6.4 | Strong pH dependence observed; maximal activity in slightly acidic range. |

| Temperature | 30-37°C | Standard physiological temperature for mesophilic enzymes. |

| DHCA Concentration | 50 - 72 mM | High conversion achieved even with a partially suspended substrate. |

| Formate Concentration | 100 - 500 mM | Serves as the sacrificial substrate for the FDH-driven cofactor regeneration. |

| Cofactor Addition | Not required | The system operates without exogenous cofactor addition. |

- Biocatalyst Preparation: Follow the steps in Protocol 3.1.1, but use a strain expressing 7β-HSDH and the NAD(P)-bispecific FDH mutant from Mycobacterium vaccae. For the direct conversion to 12-keto-UDCA, ensure the strain also expresses 3α-HSDH [3].

- Reaction Setup:

- Prepare the reaction mixture in 100 mM Potassium Phosphate Buffer, pH 6.4.

- Use a DHCA concentration of 50-72 mM.

- Add sodium formate to a final concentration of 200-500 mM.

- Add 10-20% (v/v) of the resting cell suspension.

- Incubation and Monitoring:

- Incubate at 30°C with shaking.

- The reaction is typically very fast, with complete conversion possible within 1-2 hours. Monitor by HPLC as described in Protocol 3.1.3.

Critical Factors for Success and Troubleshooting

- pH Control: The reaction rate is highly sensitive to pH. The optimal range for the described systems is often slightly acidic (pH ~6.4). Use a buffered system with sufficient capacity and monitor pH throughout the reaction [3].

- Substrate Solubility: DHCA has limited aqueous solubility and may form a fine suspension in the reaction mixture. This does not preclude high conversion, as the dissolved substrate is continuously replenished. Mixing is important to maintain suspension [3].

- Enzyme Inhibition: Be aware that high concentrations of substrates or products can be inhibitory. Kinetic modeling has shown that substrate and product inhibition can occur in related HSDH-catalyzed reactions [2]. If conversion stalls at high substrate loading, consider fed-batch addition of the substrate.

- Cofactor Regeneration Efficiency: The success of the process hinges on efficient cofactor recycling. Ensure that the regenerating enzyme (FDH or GDH) is expressed at high levels and that its sacrificial substrate (formate or glucose) is present in non-limiting concentrations [1] [6].

Conclusion

The whole-cell biocatalytic reduction of this compound represents a robust and efficient green chemistry alternative to traditional synthetic methods. The protocols outlined here, utilizing engineered E. coli strains with integrated cofactor regeneration, enable the complete conversion of high concentrations of DHCA to 12-keto-UDCA in a simple, one-pot batch process. This method reduces the number of synthetic steps, avoids the use of expensive isolated cofactors, and simplifies downstream processing, making it highly attractive for industrial application in the synthesis of the active pharmaceutical ingredient ursodeoxycholic acid.

References

- 1. Multi-enzymatic one-pot reduction of this compound to ... [pubmed.ncbi.nlm.nih.gov]

- 2. Biocatalytic production of cholic acid derivatives with ... [epe.ed.tum.de]

- 3. Novel whole-cell biocatalysts with recombinant ... [pubmed.ncbi.nlm.nih.gov]

- 4. 7Beta-hydroxysteroid dehydrogenase mutants and process ... [patents.google.com]

- 5. Novel 7B-hydroxysteroid dehydrogenase mutants and ... [patents.google.com]

- 6. Whole-cell biocatalysts by design - Microbial Cell Factories [microbialcellfactories.biomedcentral.com]

enzymatic synthesis 12-ketoursodeoxycholic acid dehydrocholic acid

Introduction to 12-Ketoursodeoxycholic Acid Synthesis

12-ketoursodeoxycholic acid (12-ketoUDCA) is a key intermediate in the production of ursodeoxycholic acid (UDCA), a therapeutic agent used for the non-surgical treatment of cholesterol gallstones and various liver diseases [1] [2]. Traditional chemical synthesis of UDCA is a multi-step process with a low overall yield of less than 30% [2].

Modern enzymatic synthesis offers a more efficient and sustainable alternative. This process typically involves the selective reduction of the 3-carbonyl and 7-carbonyl groups of dehydrocholic acid (DHCA, 3,7,12-trioxo-5β-cholanic acid) to the corresponding 3α- and 7β- hydroxyl groups. This can be achieved in a single step using a multi-enzymatic system containing 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), with simultaneous coenzyme regeneration [1] [3] [2].

Comparison of Biocatalyst Systems for 12-KetoUDCA Synthesis

Research has explored different configurations of whole-cell biocatalysts for this synthesis. The table below summarizes the performance of various systems as reported in the literature.

| Biocatalyst System | Cofactor Regeneration | Substrate Concentration | Reaction Time | Conversion/Yield | Key Features/Reference |

|---|---|---|---|---|---|

| One-Biocatalyst (GDH) | Glucose Dehydrogenase (GDH) | 100 mM | 4.5 hours | >99.5 mM; ~100% conversion [2] | High efficiency, simple batch process on liter scale [2]. |

| One-Biocatalyst (FDH) | Engineered Formate Dehydrogenase (FDH) | 10 mM | Not Specified | 99% formation, 91% yield [1] | Regenerates NADPH and NADH simultaneously; uses engineered E. coli host [1]. |

| Two-Biocatalyst | Formate Dehydrogenase (FDH) in two distinct hosts | 100 mM | 24 hours | ~100% conversion [2] | Applies two separate whole-cell catalysts in one pot [2]. |

| Membrane Reactor | Glucose Dehydrogenase (GDH) | 0.5% (w/v) | Not Specified | Complete conversion [3] | Early enzymatic method demonstrating complete selectivity [3]. |

Detailed Protocol: One-Biocatalyst System with GDH Cofactor Regeneration

This protocol is adapted from the highly efficient one-biocatalyst system described in [2], which achieved complete conversion of 100 mM DHCA within 4.5 hours.

Materials

- Biocatalyst: Recombinant E. coli BL21(DE3) strain co-expressing:

- 3α-HSDH (e.g., from Comamonas testosteroni)

- 7β-HSDH (e.g., a mutant from Collinsella aerofaciens)

- Glucose Dehydrogenase (GDH) from Bacillus subtilis [2]

- Substrate: this compound (DHCA)

- Cofactors: NAD(P)H

- Regeneration Substrate: D-Glucose

- Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 6.0) [1]

- Equipment: Membrane reactor or standard bioreactor with temperature and pH control [3]

Method

- Cell Cultivation and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB with appropriate antibiotics) at 37°C. Induce enzyme expression with Isopropyl β-d-1-thiogalactopyranoside (IPTG) when the culture reaches the mid-log phase.

- Cell Harvesting: Harvest cells by centrifugation in the late-log phase.

- Reaction Setup:

- Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30-37°C) with agitation. Monitor the reaction until completion, which typically occurs within 4.5 hours for 100 mM DHCA [2].

- Product Recovery: Terminate the reaction by centrifugation to remove cells. Recover 12-ketoUDCA from the supernatant via acidification and extraction, or crystallization.

Workflow and Reaction Pathway Visualization

The following diagram illustrates the multi-enzymatic reaction pathway for the synthesis of 12-ketoUDCA from DHCA, as implemented in the one-biocatalyst system.

The diagram above shows the concerted action of the enzymes. 7β-HSDH first reduces the 7-carbonyl group of DHCA, using NADPH as a cofactor. Subsequently, 3α-HSDH reduces the 3-carbonyl group of the intermediate, using NADH. Glucose dehydrogenase (GDH) regenerates both NADPH and NADH from NADP⁺ and NAD⁺, respectively, by oxidizing glucose to glucono-δ-lactone, making the process catalytic with respect to the cofactors [1] [2].

Key Application Notes for Researchers

- Cofactor Regeneration is Crucial: The choice of cofactor regeneration system significantly impacts cost and efficiency. The GDH/glucose system is highly effective, but FDH/formate offers an alternative [1] [2].

- Engineered Hosts Prevent By-Products: Using an E. coli host strain engineered to lack indigenous 7α-hydroxysteroid dehydrogenase activity is critical to prevent the formation of the undesired by-product, 12-chenodeoxycholic acid, ensuring high product purity [1].

- System Scalability: The one-biocatalyst system with GDH has been successfully demonstrated in a simple batch process on a liter scale, confirming its practicality for larger-scale synthesis [2].

References

Comprehensive Application Notes and Protocols for Dehydrocholic Acid as a Hydrocholeretic Agent in Research and Drug Development

Introduction to Hydrocholeretic Agents and Dehydrocholic Acid

This compound (DHA) is a semisynthetic bile acid derivative that represents one of the most well-established hydrocholeretic agents used in both research and clinical practice. As a hydrocholeretic, DHA differs fundamentally from traditional choleretics—while choleretics primarily increase the solid components of bile, hydrocholeretics specifically increase bile water volume, resulting in a more dilute bile secretion. This property makes DHA particularly valuable for research applications focused on biliary physiology, drug transport mechanisms, and therapeutic interventions for biliary disorders. The compound is chemically characterized as a triketocholanic acid, distinguished from natural bile acids by the oxidation of its hydroxyl groups to ketone groups at positions 3, 7, and 12, which significantly alters its physiological properties and biological activity [1] [2].

The primary molecular formula of DHA is C₂₄H₃₄O₅, with a molecular weight of 402.5 g/mol, and it is known by numerous synonyms including Decholin, Dehystolin, Felacrinos, and Triketocholanic Acid [2]. First described in scientific literature in the early 20th century, DHA has maintained relevance in modern research due to its unique mechanisms of action and diverse applications. Unlike natural bile acids that facilitate lipid absorption through micelle formation, DHA has reduced detergent properties and does not promote significant micelle formation in bile, which underlies its distinctive hydrocholeretic effect [3]. This application note provides comprehensive experimental protocols, mechanistic insights, and research applications to support scientists investigating biliary physiology, drug transport mechanisms, and novel therapeutic applications of this unique compound.

Pharmacological Profile and Mechanisms of Action

Comparative Pharmacological Properties of Bile Acids

Table 1: Comparative characteristics of major bile acids relevant to research applications

| Bile Acid | Chemical Classification | Primary Physiological Action | Micelle Formation | Research Applications |

|---|---|---|---|---|

| This compound | Semisynthetic, triketocholanic acid | Hydrocholeresis (increases bile water volume) | Minimal | Biliary physiology studies, experimental hydrocholeresis, psoriasis therapy, cancer research |

| Taurocholic Acid | Natural, conjugated primary bile acid | Digestive choleresis (increases bile solids) | Extensive | Lipid digestion studies, transporter research, membrane interactions |